molecular formula C6H8BrN3 B11925237 5-Bromo-2,6-dimethylpyrimidin-4-amine CAS No. 7752-80-9

5-Bromo-2,6-dimethylpyrimidin-4-amine

Cat. No.: B11925237
CAS No.: 7752-80-9
M. Wt: 202.05 g/mol
InChI Key: BGFGBTQZFTZLFH-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dimethylpyrimidin-4-amine typically involves the bromination of 2,6-dimethylpyrimidin-4-amine. One common method is the reaction of 2,6-dimethylpyrimidin-4-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-5-bromo-4,6-dimethylpyridine
  • 4-Amino-5-chloro-2,6-dimethylpyrimidine
  • 5-Bromo-2-iodopyrimidine

Comparison: Compared to these similar compounds, 5-Bromo-2,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. For example, the presence of the bromine atom at the 5-position can enhance its ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

7752-80-9

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

5-bromo-2,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C6H8BrN3/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3,(H2,8,9,10)

InChI Key

BGFGBTQZFTZLFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)Br

Origin of Product

United States

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